3,5,5-Trimethylhexanal

Process chemistry Lubricant manufacturing Cost efficiency

3,5,5-Trimethylhexanal (CAS 5435-64-3) differs fundamentally from linear C9 aldehydes. Its gem-dimethyl (C5) and methyl (C3) branching, combined with ≥95% purity via hydroformylation, minimizes side reactions during hydrogenation to isononyl alcohol and subsequent esterification. The resulting branched esters deliver low pour points, high thermal stability, and hydrolytic stability that linear analogs cannot match—critical for high-performance lubricants and consistent DINP plasticizer production. FEMA 3524/GRAS with completed RIFM safety assessment for fragrance use. Also validated as GC internal standard for volatile aldehyde quantification. Select this specific C9 architecture for reliable industrial outcomes.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 5435-64-3
Cat. No. B1630633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,5-Trimethylhexanal
CAS5435-64-3
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC(CC=O)CC(C)(C)C
InChIInChI=1S/C9H18O/c1-8(5-6-10)7-9(2,3)4/h6,8H,5,7H2,1-4H3
InChIKeyWTPYRCJDOZVZON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWater solubility = 0.01% at 20 °C
In water, 189.2 mg/L at 25 °C (est)

3,5,5-Trimethylhexanal (CAS 5435-64-3) Procurement Specifications and Industrial Applications


3,5,5-Trimethylhexanal (CAS 5435-64-3) is a C9 branched aliphatic aldehyde with molecular formula C₉H₁₈O and molecular weight 142.24 g/mol [1]. The compound is manufactured industrially via hydroformylation of diisobutene (2,4,4-trimethylpent-2-ene) with carbon monoxide and hydrogen in the presence of rhodium or cobalt catalysts [2]. It serves as a key intermediate for downstream derivatives including 3,5,5-trimethylhexanol (isononyl alcohol), 3,5,5-trimethylhexanoic acid, and 3,5,5-trimethylhexyl acetate, which find application in high-performance lubricants, plasticizers, and fragrance formulations . Commercial specifications typically require purity ≥95% as determined by GC, with density 0.817 g/mL at 25°C, refractive index n20/D 1.421, and boiling point 67-68°C at 2.5 mmHg .

3,5,5-Trimethylhexanal vs. Other C9 Aldehydes: Why Isomeric Purity Determines Downstream Value


C9 aldehydes constitute a structurally diverse class of compounds that cannot be interchangeably substituted without significant consequences for downstream product quality and process efficiency. 3,5,5-Trimethylhexanal is distinguished by its specific branched architecture featuring a gem-dimethyl group at the C5 position and a methyl branch at C3. Alternative C9 aldehydes such as n-nonanal (linear C9 aldehyde, CAS 124-19-6) and 7-methyloctanal (isononanal, CAS 35127-50-5) possess fundamentally different steric profiles, boiling points, and oxidative stability characteristics [1]. When 3,5,5-Trimethylhexanal is hydrogenated to 3,5,5-trimethylhexanol for lubricant ester production, the resulting esters exhibit branched-chain architecture that confers low pour points, high thermal stability, and excellent hydrolytic stability—properties that linear-chain analogs cannot replicate . Furthermore, the oxidative conversion of 3,5,5-Trimethylhexanal to 3,5,5-trimethylhexanoic acid produces a branched carboxylic acid whose metal salts serve as paint driers and PVC stabilizers with performance profiles distinct from linear C9 acid derivatives [2]. In fragrance applications, the compound's characteristic aldehydic, dry, grassy, green, citrus odor profile differs fundamentally from the waxy-floral character of n-nonanal .

3,5,5-Trimethylhexanal (CAS 5435-64-3): Quantifiable Differentiation Evidence for Procurement Decision-Making


≥95% Isomeric Purity Reduces Downstream Purification Costs Relative to Mixed C9 Aldehyde Streams

3,5,5-Trimethylhexanal from dedicated diisobutene hydroformylation achieves ≥95% isomeric purity with minimal volatile byproduct content, enabling direct use in subsequent manufacturing steps without additional purification . In contrast, mixed C9 aldehyde streams obtained from hydroformylation of mixed octene feedstocks require fractional distillation to isolate the target isomer, incurring additional processing time and capital expenditure [1]. The high purity specification of >95% is documented in commercial product data sheets and verified by GC analysis .

Process chemistry Lubricant manufacturing Cost efficiency Isomeric purity

Low-Pressure Rhodium-Catalyzed Hydroformylation Enables Enhanced Selectivity vs. High-Pressure Cobalt Processes

The patented low-pressure hydroformylation process for 3,5,5-Trimethylhexanal operates at 1 to 100 bar absolute pressure and 50-200°C using a homogeneous rhodium catalyst complexed with organophosphite ligands [1]. This contrasts with traditional cobalt-catalyzed high-pressure hydroformylation (200-300 bar) used for producing mixed C9 aldehyde streams, which exhibits lower regioselectivity and generates more byproducts [2]. The rhodium-phosphite catalyst system enables direct conversion of 2,4,4-trimethylpent-2-ene—the less reactive diisobutene isomer that accumulates and reduces space-time yield in cobalt-based processes [3].

Catalysis Hydroformylation Process selectivity C9 aldehyde

Established Use as an Analytical Internal Standard for Plant Volatile Aldehyde Quantification

3,5,5-Trimethylhexanal is specifically documented for use as an internal standard to quantify volatile aldehydes in plant root tissues via gas chromatography . The compound's branched C9 structure, distinct retention time, and stability under analytical conditions make it suitable for this application [1]. Alternative internal standards such as n-nonanal or other linear aldehydes may co-elute with target plant aldehydes due to similar polarity and retention characteristics, whereas the branched architecture of 3,5,5-Trimethylhexanal provides chromatographic resolution from linear aldehyde analytes .

Analytical chemistry GC quantification Internal standard Plant volatiles

Regulatory Clearance Across Multiple Food and Fragrance Safety Endpoints Supports Broader Formulation Utility

The RIFM safety assessment for 3,5,5-Trimethylhexanal evaluated seven human health endpoints plus environmental safety and cleared all endpoints using target data, read-across, and/or Threshold of Toxicological Concern (TTC) approaches [1]. The compound is assigned Cramer Class I (Low) based on expert judgment, indicating low toxicological potential [2]. EPA exempts 3,5,5-Trimethylhexanal from pesticide tolerance requirements under FIFRA [3]. This regulatory profile contrasts with certain other C9 aldehydes that may have more restrictive use limitations or lack comprehensive safety evaluations across fragrance and food contact applications [4].

Safety assessment Regulatory compliance Fragrance Flavor

Distinct Organoleptic Profile with Defined Substantivity of 5 Hours vs. Linear Aldehydes

3,5,5-Trimethylhexanal exhibits a characteristic organoleptic profile described as aldehydic, dry, grassy, weedy, green, citrus, fatty, and natural with high odor strength . The compound demonstrates substantivity of 5 hours at 100% concentration [1]. In food applications, JECFA has established specific use levels: soft drinks 1.0-3.0 mg/kg, baked goods 14-20 mg/kg, and soft candy 5.3-30.0 mg/kg [2]. This dry, green aldehydic character differs from the waxy, fatty-floral notes of linear n-nonanal and the different odor profile of 7-methyloctanal, providing formulators with a distinct green aldehydic option in the C9 aldehyde fragrance palette .

Fragrance Organoleptic Substantivity Odor profile

3,5,5-Trimethylhexanal (CAS 5435-64-3): Primary Industrial and Research Application Scenarios Based on Verified Evidence


Intermediate for High-Performance Lubricant Ester Manufacturing

3,5,5-Trimethylhexanal serves as the key aldehyde intermediate for producing 3,5,5-trimethylhexanol (isononyl alcohol) via hydrogenation, which is subsequently esterified to produce branched-chain esters for high-performance lubricants, particularly cooling lubricants for metalworking applications . The compound's ≥95% purity specification minimizes side reactions during hydrogenation and subsequent esterification, enabling direct integration into lubricant manufacturing processes . The branched C9 architecture of the resulting alcohol imparts low pour points and enhanced thermal-oxidative stability to finished lubricant formulations relative to linear alcohol-derived esters . The lubricant intermediate application accounts for approximately 56% of global 3,5,5-Trimethylhexanal consumption, representing the largest single market segment [5].

Plasticizer Intermediate for PVC and Polymer Applications

Hydrogenation of 3,5,5-Trimethylhexanal to 3,5,5-trimethylhexanol followed by esterification with phthalic acid or other dicarboxylic acids yields branched C9 phthalate plasticizers including diisononyl phthalate (DINP) . These branched plasticizers offer improved low-temperature flexibility and lower volatility compared to linear C9 phthalate analogs. The high isomeric purity of the starting aldehyde translates directly to consistent plasticizer performance characteristics and reduced variability in polymer processing .

Fragrance Ingredient with Green Aldehydic Character

3,5,5-Trimethylhexanal is used as a fragrance ingredient (FEMA 3524) in fine fragrances at a 95th percentile concentration of 0.03% and in various consumer products including detergents and soaps . The compound's characteristic aldehydic, dry, grassy, green odor profile with citrus and fatty undertones provides a distinct green aldehydic note that differs from the waxy-floral character of n-nonanal . With substantivity of 5 hours and high odor strength, it contributes lasting green freshness to fragrance compositions . The compound has completed comprehensive RIFM safety assessment with all seven human health endpoints cleared, supporting regulatory compliance for commercial fragrance applications [5].

Analytical Internal Standard for Plant Volatile Research

In analytical chemistry research applications, 3,5,5-Trimethylhexanal is established as an internal standard for gas chromatographic quantification of volatile aldehydes extracted from plant root tissues . The compound's branched C9 structure provides chromatographic resolution from linear aldehyde analytes, while its stability under analytical conditions ensures reproducible quantification . Researchers in plant biology, food chemistry, and agricultural sciences utilize this compound for precise volatile aldehyde profiling in studies of plant metabolism and stress responses.

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